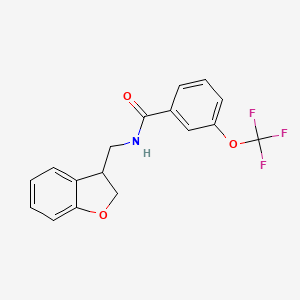
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide, commonly known as DBTTF, is a chemical compound used in scientific research. It is a potent inhibitor of a protein called bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in regulating gene expression, and their inhibition has been shown to have therapeutic potential in various diseases. DBTTF is synthesized using a multi-step process, and its mechanism of action and biochemical and physiological effects are still being studied.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The synthesis of related dihydrobenzofuran and benzofuran compounds involves innovative methodologies, including oxidative cyclization and palladium-catalyzed processes. For instance, the synthesis of 2-aryl[1,2,4]triazolo[5,1-b]benzoxazoles through oxidative cyclization of N-(benzoxazol-2-yl)benzamidines demonstrates the complexity and efficiency of modern synthetic techniques (Sambaiah & Reddy, 1990). Additionally, the development of dihydrobenzofuran derivatives through hydriodic acid-mediated cyclization highlights another approach to synthesizing structurally complex molecules (Kobayashi et al., 2010).
Characterization and Properties : The characterization and understanding of the properties of these compounds are critical for their application in various fields. Studies on the antioxidant and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides provide insights into their potential therapeutic applications (Yakan et al., 2020). Furthermore, the investigation into the synthesis, crystal structure, and geometrical modelling of N-(4-methylbenzyl)benzamide single crystals showcases the importance of structural analysis in understanding compound behavior (Goel et al., 2017).
Potential Biological Activities
Anticancer Evaluation : The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity present a promising avenue for the development of new therapeutic agents. Some derivatives have shown higher anticancer activities than reference drugs, indicating the potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Antiproliferative Activity : The investigation of amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptors reveals their promising antiproliferative activity against cancer cell lines. This highlights the therapeutic potential of these compounds in targeting specific receptors associated with cancer (Youssef et al., 2020).
Novel Insecticides : The discovery of flubendiamide, a compound structurally related to benzamides, showcases the application of these molecules in developing novel insecticides with high activity against lepidopterous insect pests. This compound's unique action mode and safety profile make it a valuable addition to integrated pest management programs (Tohnishi et al., 2005).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c18-17(19,20)24-13-5-3-4-11(8-13)16(22)21-9-12-10-23-15-7-2-1-6-14(12)15/h1-8,12H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINJRFINZSXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

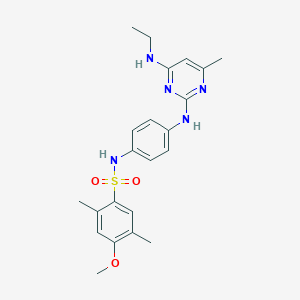
![Methyl 3-[{2-[(4-methoxyphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2473392.png)
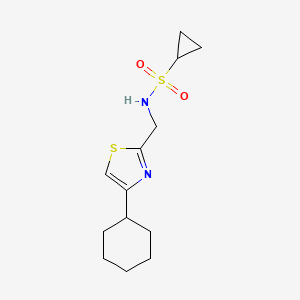
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2473394.png)
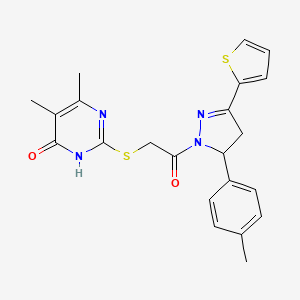
![3-[[1-(Cyclohexylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2473400.png)
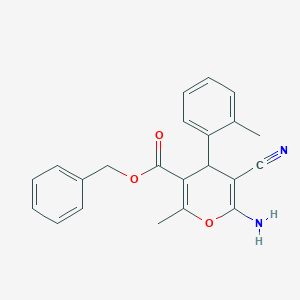
![3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473403.png)
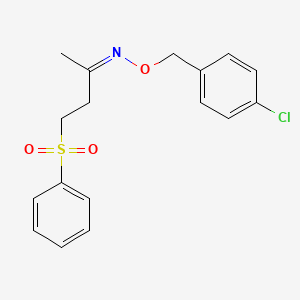

![2-[4-[(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-3-yl]triazol-1-yl]acetic acid](/img/no-structure.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide](/img/structure/B2473409.png)
